(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes fluorobenzyl, phenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
- (2E)-3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Uniqueness
Compared to similar compounds, (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile exhibits unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-5-1-3-17(12-20)15-28-22-9-7-16(8-10-22)11-19(14-24)18-4-2-6-21(13-18)25(26)27/h1-13H,15H2/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYOIYRZANWHV-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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